molecular formula C7H12O3 B13004511 (1R,2S)-2-methoxycyclopentane-1-carboxylic acid

(1R,2S)-2-methoxycyclopentane-1-carboxylic acid

Cat. No.: B13004511
M. Wt: 144.17 g/mol
InChI Key: KHFKWNMKMOBOLL-RITPCOANSA-N
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Description

(1R,2S)-2-methoxycyclopentane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. The compound’s unique stereochemistry, denoted by the (1R,2S) configuration, indicates the specific three-dimensional arrangement of its atoms, which can influence its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-methoxycyclopentane-1-carboxylic acid typically involves stereoselective reactions to ensure the correct configuration. One common method includes the alkylation of glycine equivalents with electrophiles, followed by cyclization reactions . Another approach involves the use of chiral catalysts to induce the desired stereochemistry during the formation of the cyclopentane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale stereoselective synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-methoxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

(1R,2S)-2-methoxycyclopentane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-methoxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-methoxycyclopentane-1-carboxylic acid is unique due to its specific stereochemistry, which can result in different chemical and biological properties compared to its enantiomers and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(1R,2S)-2-methoxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1

InChI Key

KHFKWNMKMOBOLL-RITPCOANSA-N

Isomeric SMILES

CO[C@H]1CCC[C@H]1C(=O)O

Canonical SMILES

COC1CCCC1C(=O)O

Origin of Product

United States

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